Home > Products > Screening Compounds P74826 > 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea - 1396846-40-4

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea

Catalog Number: EVT-2503424
CAS Number: 1396846-40-4
Molecular Formula: C14H18N2O4
Molecular Weight: 278.308
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

{4-[Bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048)

    Compound Description: JJKK-048 is a piperidine triazole urea recognized as an ultrapotent and highly selective inhibitor of monoacylglycerol lipase (MAGL) in vitro. In vivo studies demonstrated that it significantly elevates 2-AG levels in the mouse brain, contributing to pain relief (analgesia) without inducing strong cannabimimetic side effects. []

    Relevance: While structurally distinct from 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea, JJKK-048 shares the presence of a benzo[d][1,3]dioxol-5-yl moiety. This shared structural feature suggests potential interest in exploring whether 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea might exhibit any interaction with MAGL, given the known activity of JJKK-048 on this enzyme. []

4-Nitrophenyl 4-(Dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184)

    Compound Description: JZL184 is a highly potent and selective inhibitor of MAGL that demonstrates efficacy in both in vitro and in vivo settings. By effectively blocking MAGL activity, JZL184 leads to increased 2-AG concentrations in the brain, contributing to the enhancement of retrograde endocannabinoid signaling and prolonged DSE/DSI. []

    Relevance: Similar to JJKK-048, JZL184 also features a benzo[d][1,3]dioxol-5-yl group within its structure, highlighting a potential connection to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea. This shared structural motif raises the possibility of exploring whether 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea might influence MAGL activity, given JZL184's potent inhibitory effects on this enzyme. []

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide

    Compound Description: This compound exhibits anti-cancer properties by acting as a dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and P-glycoprotein (P-gp) efflux pumps. It demonstrates anti-angiogenic activity by inhibiting VEGF-induced HUVEC cell migration. Furthermore, it enhances the sensitivity of cancer cells to doxorubicin, a chemotherapeutic drug, by suppressing P-gp activity. []

    Relevance: Both 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide and 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea belong to the same structural class sharing the benzo[d][1,3]dioxol-5-yl moiety. This structural similarity could be valuable in investigating whether 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea might possess any anti-cancer properties, considering the established anti-cancer effects of 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide. []

Overview

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea is an organic compound that features a unique combination of a benzo[d][1,3]dioxole moiety and a hydroxycyclohexyl group, linked through a urea functional group. This compound has garnered interest in various fields of research, particularly in medicinal chemistry due to its potential therapeutic applications.

Source

The compound can be synthesized through several methods involving the reaction of benzo[d][1,3]dioxole derivatives with urea and hydroxycyclohexyl components. It is often studied in the context of its biological activities and synthetic methodologies.

Classification

This compound belongs to the class of urea derivatives, which are organic compounds characterized by the presence of the functional group -NH2CO-. The benzo[d][1,3]dioxole structure contributes to its aromatic properties and potential interactions with biological targets.

Synthesis Analysis

Methods

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea can be achieved using various methods:

  • Direct Ureidation: This involves reacting benzo[d][1,3]dioxole derivatives with isocyanates or urea under controlled conditions. A common approach includes using copper salts as catalysts to facilitate the reaction, which has shown promising yields .
  • Aza-Michael Addition: This method can be employed to attach hydroxycyclohexyl groups to the urea backbone. The reaction typically requires specific bases and solvents to optimize yield and purity .

Technical Details

In one reported synthesis, a mixture of benzo[d][1,3]dioxole derivatives and urea was treated with a suitable base (such as sodium acetate or potassium carbonate) in a solvent like tetrahydrofuran at elevated temperatures. The reaction conditions are critical for maximizing yield and minimizing by-products .

Molecular Structure Analysis

Data

  • Molecular Formula: C14H17N2O3
  • Molecular Weight: Approximately 259.30 g/mol
  • Melting Point: Specific melting points vary based on purity but are typically in the range of 150–160 °C.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for urea derivatives:

  • Nucleophilic Substitution: The nitrogen atom in the urea group can act as a nucleophile, allowing for further functionalization.
  • Hydrolysis: Under acidic or basic conditions, the urea bond may undergo hydrolysis, leading to the release of ammonia or amine derivatives.

Technical Details

In laboratory settings, reactions involving this compound often require careful control of pH and temperature to prevent degradation or unwanted side reactions. Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm product formation and purity .

Mechanism of Action

The mechanism of action for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea is not fully elucidated but is believed to involve interaction with specific biological targets:

  • Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes related to inflammation or cancer progression by binding to active sites due to its structural features.
  • Modulation of Signaling Pathways: It may also affect signaling pathways involved in cell proliferation and apoptosis, potentially making it useful in anticancer therapies .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can react with electrophiles due to the presence of nucleophilic sites within its structure.
Applications

Scientific Uses

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea has several potential applications:

  • Anticancer Research: Due to its structural analogies with known anticancer agents, it is being investigated for its cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Studies: The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory medications .
Introduction to Urea-Based Bioactive Compounds

Urea derivatives represent a cornerstone of modern medicinal chemistry, characterized by their versatile hydrogen-bonding capabilities and structural adaptability. These compounds feature a carbonyl group flanked by two nitrogen atoms, enabling diverse interactions with biological targets. The integration of privileged structural motifs into urea-based scaffolds has yielded pharmacologically significant molecules with enhanced target affinity and selectivity. Among these, compounds incorporating the benzo[d][1,3]dioxol moiety demonstrate particularly interesting bioactive profiles, combining metabolic stability with favorable binding characteristics. The strategic hybridization of such aromatic systems with alicyclic components represents an emerging approach in rational drug design, enabling the optimization of pharmacokinetic and pharmacodynamic properties through structural modulation [4] [6].

Nomenclature and Structural Classification of Benzo[d][1,3]dioxol-Containing Ureas

The compound designated as 1-(benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea belongs to a specialized class of diarylurea derivatives characterized by distinct pharmacophoric elements. Its systematic name follows IUPAC conventions, precisely defining its molecular architecture: the prefix "benzo[d][1,3]dioxol-5-yl" specifies the aromatic system incorporating a methylenedioxy bridge fused to benzene at positions 5 and 6, forming a distinctive 1,3-benzodioxole system. The positional indicator "5-yl" designates the point of attachment via the phenyl ring's fifth carbon. The "3-(3-hydroxycyclohexyl)" moiety describes a cyclohexane ring substituted with a hydroxyl group at the equatorial-preferred third position, connected via a urea linkage (-NHC(O)NH-) [8].

Structurally, this compound exemplifies a hybrid architecture merging planar and non-planar components:

  • Planar benzodioxole unit: This electron-rich aromatic system provides π-stacking capability and contributes to metabolic stability through the methylenedioxy group's shielding effect on adjacent positions. The fused 1,3-dioxole ring creates a distinctive topological profile influencing molecular recognition [1] [8].
  • Non-planar alicyclic system: The 3-hydroxycyclohexyl group introduces significant three-dimensionality and stereochemical complexity. The equatorial hydroxy group serves as both a hydrogen bond donor and acceptor, substantially influencing solvation properties and target interactions. The chair conformation of the cyclohexane ring minimizes steric strain while positioning the hydroxyl group for optimal biomolecular interactions [4].
  • Urea linker: The -NHC(O)NH- bridge forms a planar connector with strong dipole character, enabling bifurcated hydrogen bonding with complementary biological targets. This motif typically adopts a trans-trans configuration, optimizing hydrogen bond donation/acceptance geometry [6].

Table 1: Structural Components of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea

ComponentStructural FeaturesPharmacophoric Role
Benzo[d][1,3]dioxol-5-ylFused bicyclic system; methylenedioxy bridge (-O-CH₂-O-); planar aromatic ringProvides π-stacking capability; enhances metabolic stability; influences electron distribution
Urea linker (-NHC(O)NH-)Planar carbonyl with two N-H bonds; strong dipole moment; hydrogen-bonding capabilityEnables bidentate hydrogen bonding with biological targets; molecular recognition scaffold
3-HydroxycyclohexylNon-planar alicyclic system; chair conformation; equatorial hydroxyl at C3Introduces three-dimensionality; hydrogen bond donor/acceptor; modulates lipophilicity

The molecular formula is C₁₄H₁₈N₂O₄, with a calculated molecular weight of 278.31 g/mol. This molecular framework shares significant homology with pharmacologically active urea derivatives documented in chemical databases and patent literature, particularly those exhibiting receptor affinity or enzyme inhibitory activity. Examples include 1-benzo(1,3)dioxol-5-yl-3-(3,4-dichloro-phenyl)-urea, a commercially available bioactive urea analogue [1], and structurally related compounds like 5-(benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one, which demonstrates the integration potential of the benzodioxole pharmacophore into complex molecular architectures [8].

Pharmacological Significance of Urea Derivatives in Modern Drug Discovery

Urea-based compounds occupy a prominent position in therapeutic development due to their favorable drug-like properties and target engagement versatility. The 1,3-diarylurea scaffold, in particular, has yielded numerous clinically validated agents spanning multiple therapeutic areas. The inherent hydrogen-bonding capacity of the urea functional group enables high-affinity interactions with diverse biological targets, including kinases, G-protein-coupled receptors (GPCRs), ion channels, and various enzymes. This adaptability stems from the urea moiety's ability to function as a hydrogen bond acceptor via the carbonyl oxygen and as a hydrogen bond donor through the N-H groups, facilitating complex formation with complementary amino acid residues in binding pockets [4] [6].

The benzo[d][1,3]dioxol moiety significantly enhances the pharmacological profile of urea derivatives through multiple mechanisms:

  • Metabolic stabilization: The methylenedioxy bridge (-O-CH₂-O-) protects adjacent positions on the aromatic ring from oxidative metabolism by cytochrome P450 enzymes, thereby improving pharmacokinetic profiles. This protection extends the plasma half-life of benzodioxole-containing compounds compared to simple phenyl analogues [1].
  • Electron donation: The fused dioxole ring increases electron density in the aromatic system, enhancing π-stacking interactions with aromatic residues in target proteins. This electronic modulation can significantly influence binding affinity and selectivity [8].
  • Structural rigidity: The bicyclic system provides conformational restraint compared to monocyclic phenyl rings, reducing the entropic penalty upon target binding. This rigidity improves ligand efficiency metrics in drug discovery programs [4].

Table 2: Therapeutic Applications of Urea Derivatives in Drug Discovery

Therapeutic AreaMolecular TargetsClinical ApplicationsStructural Features
OncologyTyrosine kinases (VEGFR, PDGFR)Angiogenesis inhibition (e.g., Sorafenib)Diarylurea core with heterocyclic substituents
Inflammation & AutoimmunityALX/FPR2 receptors; cytokine signalingInflammatory disease; asthma; neuroinflammationHybrid architectures with alicyclic/aromatic components
Infectious DiseasesBacterial replication machineryAntibacterial agents (patented compounds)Ureas with halogenated aryl systems
Neurological DisordersIon channels; neurotransmitter systemsPain management; neurological disease (patented compounds)Cyclohexyl-containing urea derivatives

Patent literature extensively documents the therapeutic potential of structurally complex urea derivatives. WO2015019325 details benzimidazolyl-methyl urea derivatives functioning as potent ALX receptor agonists for treating inflammatory diseases, asthma, and neuroinflammatory conditions [4]. Similarly, US20130096119 describes isoquinolin-3-ylurea derivatives exhibiting antibacterial efficacy against various pathogens, validating the antimicrobial potential of substituted urea scaffolds [6]. These innovations highlight the continued exploration of urea-based architectures against high-value therapeutic targets, positioning compounds like 1-(benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea as promising candidates for further investigation within established structure-activity relationship (SAR) frameworks.

Rationale for Targeting Cyclohexyl-Urea Hybrid Architectures

The strategic incorporation of cyclohexyl substituents into urea-based pharmacophores represents a sophisticated approach to optimizing drug-target interactions and physicochemical properties. Hybrid architectures merging aromatic benzodioxole systems with alicyclic hydroxycyclohexyl groups leverage complementary structural features to enhance pharmacological profiles. The 3-hydroxycyclohexyl moiety specifically confers several advantages critical to drug development:

  • Stereoelectronic modulation: The hydroxy group at the C3 position of the cyclohexyl ring introduces a chiral center and provides a versatile handle for hydrogen bonding. In the preferred equatorial conformation, the hydroxyl group extends outward, facilitating interactions with polar residues in binding pockets without significant steric encumbrance. This directional hydrogen bonding capability complements the urea linker's interaction profile, creating a multi-point recognition scaffold [4] [6].
  • Conformational flexibility: Unlike rigid planar systems, the cyclohexyl ring adopts dynamic chair conformations, enabling adaptation to binding site topography. This flexibility reduces the entropic penalty associated with target binding while maintaining molecular integrity. The ring flip equilibrium allows the hydroxyl group to sample spatial positions favorable for interaction with complementary amino acid residues [6].
  • Pharmacokinetic optimization: Cyclohexyl groups significantly influence lipophilicity parameters, balancing membrane permeability with aqueous solubility. The addition of a polar hydroxyl group at the C3 position fine-tunes this balance, decreasing logP values compared to unsubstituted cyclohexyl analogues while maintaining adequate membrane penetration capability. This modification addresses a common challenge in CNS-targeted therapeutics where excessive lipophilicity can impede blood-brain barrier penetration or increase metabolic clearance [4].

The benzo[d][1,3]dioxol-5-yl component complements the alicyclic system by providing a stable aromatic platform for hydrophobic interactions and π-stacking. The methylenedioxy bridge further enhances these interactions while protecting against metabolic degradation. Computational analyses suggest that the spatial orientation between these components significantly influences target engagement. Molecular modeling indicates that the urea linker adopts a conformation that positions the benzodioxole system approximately perpendicular to the cyclohexyl ring, creating a three-dimensional pharmacophore capable of simultaneous interaction with disparate binding site regions [8].

This hybrid architecture aligns with contemporary strategies in targeted drug design, where multifunctional ligands demonstrate enhanced efficacy against complex disease targets. The structural framework exemplified by 1-(benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea represents a versatile platform amenable to further chemical exploration through systematic modification of either the aromatic or alicyclic components to optimize target affinity, selectivity, and drug-like properties across therapeutic areas including neurological disorders, inflammatory conditions, and metabolic diseases [4] [6].

Properties

CAS Number

1396846-40-4

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(3-hydroxycyclohexyl)urea

Molecular Formula

C14H18N2O4

Molecular Weight

278.308

InChI

InChI=1S/C14H18N2O4/c17-11-3-1-2-9(6-11)15-14(18)16-10-4-5-12-13(7-10)20-8-19-12/h4-5,7,9,11,17H,1-3,6,8H2,(H2,15,16,18)

InChI Key

HZZNYFJMGSHNHH-UHFFFAOYSA-N

SMILES

C1CC(CC(C1)O)NC(=O)NC2=CC3=C(C=C2)OCO3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.